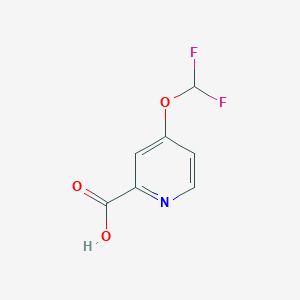
4-(Difluoromethoxy)picolinic acid
概要
説明
4-(Difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12) . This indicates that the molecule consists of a picolinic acid core with a difluoromethoxy group attached to the 4-position .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Chemical Properties and Reactions
4-(Difluoromethoxy)picolinic acid, a derivative of picolinic acid, shows unique chemical properties due to the influence of fluorine atoms. For example, the hydrogen atoms in the methyl group of tetrafluoro-4-methylpyridine (a related compound) are less acidic compared to those in 4-picoline due to the inductive effect of fluorine atoms. This affects its reactivity in free radical halogenation and hydrolysis reactions to form corresponding aldehydes and acids (Chambers et al., 1968).
Applications in Optoelectronics
This compound and its derivatives have been explored for their applications in optoelectronic devices. For instance, picolinic acid derivatives have been used in the synthesis of iridium complexes with improved optoelectronic properties in polymer light-emitting devices. These complexes have shown enhanced luminance efficiency and peak brightness compared to similar complexes without the picolinic acid derivative (Xiao et al., 2009).
Photophysical and Electrochemical Applications
Derivatives of this compound are also significant in the study of photophysical and electrochemical properties. For example, a series of Ir(III) complexes containing picolinic acid and its derivatives were synthesized for application in blue phosphorescent organic light-emitting diodes (PhOLEDs). These complexes demonstrated high thermal stability and good photoluminescence quantum yields, making them suitable for solution-processed PhOLEDs (Cho et al., 2014).
Antimicrobial Activities
Picolinic acid derivatives, including those related to this compound, have been characterized for their antimicrobial activities. These compounds have shown significant activity against Gram-positive and Gram-negative bacteria and antifungal activities against yeast strains. Their interactions with DNA were also analyzed, highlighting their potential in medicinal chemistry (Tamer et al., 2018).
Other Applications
- The use of picolinic acid derivatives in environmental science, such as in vapor adsorption studies on the SiO2 surface, offers insights into surface acidity and environmental pollutant migration (Liu et al., 2005).
- Picolinic acid derivatives are utilized in chemical engineering for ion-imprinted particles, showing selectivity for certain metal ions, which is crucial in environmental cleanup applications (Ren et al., 2013).
Safety and Hazards
The safety information for 4-(Difluoromethoxy)picolinic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 4-(Difluoromethoxy)picolinic acid are not mentioned in the available resources, picolinic acid derivatives have been studied for their potential as fluorescent probes based on Cu2+ promoted hydrolysis reaction . This suggests that this compound and similar compounds could have potential applications in the development of new sensors and probes.
作用機序
Target of Action
Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid is known to bind to zfps, changing their structures and disrupting zinc binding, thereby inhibiting their function . This interaction could potentially be a mechanism of action for 4-(Difluoromethoxy)picolinic acid as well.
Biochemical Pathways
The disruption of zfps by picolinic acid can affect various cellular processes, including those involved in viral replication and packaging .
Result of Action
The related compound picolinic acid has been shown to have anti-viral effects in vitro and in vivo .
特性
IUPAC Name |
4-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNJZJUZJXEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)
![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)
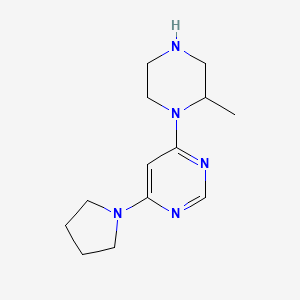

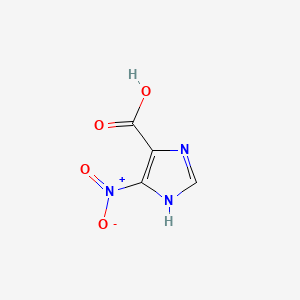
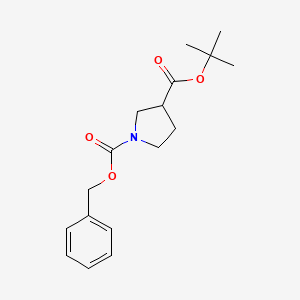
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


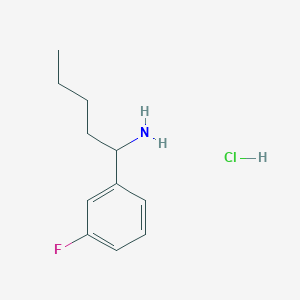
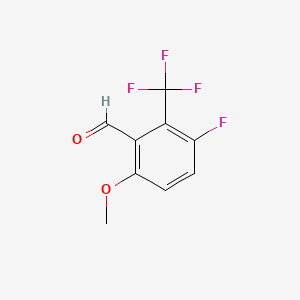
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)